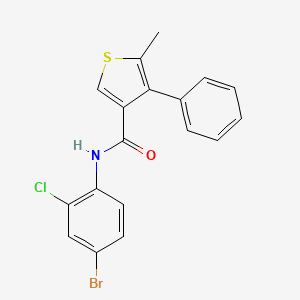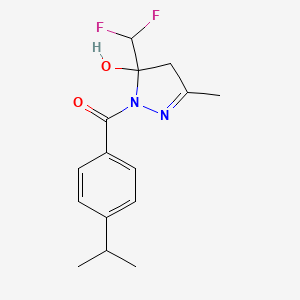
5-(difluoromethyl)-1-(4-isopropylbenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
説明
5-(difluoromethyl)-1-(4-isopropylbenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, DFP-10825, and is a member of the pyrazolone family of compounds.
作用機序
The mechanism of action of DFP-10825 is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, DFP-10825 has been shown to induce cell cycle arrest by upregulating p21 and p27, two proteins that regulate the cell cycle. DFP-10825 has also been shown to induce apoptosis by activating caspase-3 and -9, two enzymes involved in programmed cell death. In inflammation research, DFP-10825 has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorder research, DFP-10825 has been shown to reduce oxidative stress and inflammation by upregulating antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
DFP-10825 has been shown to have various biochemical and physiological effects in different studies. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, DFP-10825 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, DFP-10825 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using DFP-10825 in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively simple synthesis method. However, a limitation of using DFP-10825 in lab experiments is its limited availability, which may restrict its use in certain studies.
将来の方向性
There are several future directions for research on DFP-10825. One direction is to further investigate its mechanism of action in different diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo. Additionally, future research could focus on developing analogs of DFP-10825 with improved therapeutic properties. Overall, DFP-10825 has shown promising potential in various scientific research applications, and further research is needed to fully understand its therapeutic potential.
科学的研究の応用
DFP-10825 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that DFP-10825 can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disorder research, DFP-10825 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2/c1-9(2)11-4-6-12(7-5-11)13(20)19-15(21,14(16)17)8-10(3)18-19/h4-7,9,14,21H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYPPSKLUIOFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][4-(propan-2-yl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



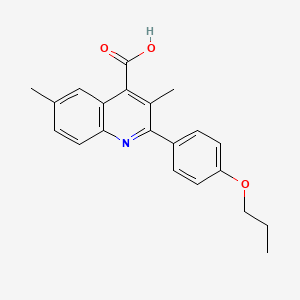

![N-[3,5-bis(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265910.png)
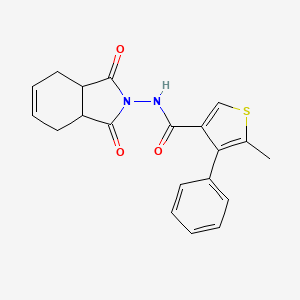
![4-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4265917.png)
![[1-(3,4-dimethylphenyl)ethylidene]malononitrile](/img/structure/B4265925.png)
![4-isopropoxy-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4265939.png)
![2-(2-ethoxyphenyl)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B4265943.png)
![1-[4-(4-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4265957.png)
![4-(2,4-dichlorophenyl)-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B4265964.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4265967.png)
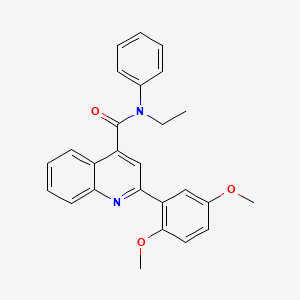
![N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]-6-bromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4265982.png)
